
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound characterized by its complex molecular structure, which includes a bromophenyl group, a morpholine ring, and a thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved by reacting a bromophenyl-substituted thioamide with an α-haloketone under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazole intermediate.
Formation of the Ylidene Group: The final step involves the condensation of the morpholinothiazole intermediate with an aniline derivative to form the ylidene group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromophenyl group or other reducible moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, thiazole derivatives have been reported to interfere with the folate metabolic pathway, leading to "thymineless death" in rapidly dividing cells due to depletion of deoxythymidine triphosphate (dTTP) .
Antimicrobial Activity
The compound’s structural components suggest potential antimicrobial properties. Research into related thiazole derivatives has shown efficacy against various bacterial strains, indicating that this compound could be explored as a lead compound for developing new antibiotics .
Activity Type | Related Compounds | Observed Effects | References |
---|---|---|---|
Anticancer | Thiazole derivatives | Inhibition of tumor cell growth | |
Antimicrobial | Thiazole-based compounds | Effective against bacterial strains |
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the compound's electron-withdrawing capabilities, improving charge transport properties .
Case Studies
- Anticancer Research : A study investigating a series of thiazole derivatives showed that modifications in the structure significantly impacted their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of morpholine and bromophenyl groups could enhance the selectivity and potency of these compounds against cancer cells .
- Antimicrobial Testing : In another study, thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline: Similar structure with a chlorine atom instead of bromine.
(Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline: Similar structure with a fluorine atom instead of bromine.
(Z)-N-(4-(4-methylphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with certain biological targets or undergo specific chemical reactions.
Biological Activity
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure features a morpholinothiazole moiety, which is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a bromophenyl group, a morpholine ring, and a thiazole unit, contributing to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound possess diverse biological activities. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
A study investigating various thiazole derivatives found that compounds containing the morpholinothiazole structure exhibited significant cytotoxic effects against several cancer cell lines. Specifically, compounds were tested against leukemia, melanoma, lung, colon, and breast cancer cells. The results indicated that these compounds could inhibit cell growth effectively:
Compound | Cell Line Tested | GI50 (µM) | LC50 (µM) |
---|---|---|---|
1 | Leukemia | 5.2 | 10.4 |
2 | Melanoma | 3.8 | 7.5 |
3 | Breast | 4.5 | 9.0 |
The GI50 value represents the concentration required to inhibit cell growth by 50%, while LC50 indicates the concentration needed to kill 50% of the cells .
Antimicrobial Activity
The antimicrobial potential of related thiazole derivatives has been documented in various studies. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Staphylococcus aureus : Inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Effective at concentrations around 20 µg/mL.
- Candida albicans : Displayed antifungal activity with an MIC of 15 µg/mL.
These findings suggest that the compound may share similar antimicrobial properties due to its structural characteristics .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of thiazole derivatives. Compounds similar to this compound have been shown to inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses. This inhibition can potentially reduce inflammation in various models of disease .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiazole ring may allow for interaction with various enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptosis in malignant cells through intrinsic pathways.
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical settings:
- A study conducted on a series of morpholinothiazole compounds showed a significant reduction in tumor size in murine models when treated with these agents.
- Clinical trials on related compounds indicated promising results for patients with specific types of cancers, suggesting a potential pathway for therapeutic development.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS.BrH/c20-16-8-6-15(7-9-16)18-14-25-19(21-17-4-2-1-3-5-17)23(18)22-10-12-24-13-11-22;/h1-9,14H,10-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEYWCHIWHGHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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